molecular formula C15H15NO3 B13002549 6-(3,4-Dimethoxyphenyl)-2-methylnicotinaldehyde

6-(3,4-Dimethoxyphenyl)-2-methylnicotinaldehyde

Cat. No.: B13002549
M. Wt: 257.28 g/mol
InChI Key: MOUWOWPHMOZFLL-UHFFFAOYSA-N
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Description

6-(3,4-Dimethoxyphenyl)-2-methylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It is characterized by the presence of a 3,4-dimethoxyphenyl group attached to a 2-methylnicotinaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dimethoxyphenyl)-2-methylnicotinaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 2-methylpyridine.

    Condensation Reaction: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with 2-methylpyridine in the presence of a suitable catalyst, such as piperidine, to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethoxyphenyl)-2-methylnicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: The major product is 6-(3,4-Dimethoxyphenyl)-2-methylnicotinic acid.

    Reduction: The major product is 6-(3,4-Dimethoxyphenyl)-2-methylnicotinalcohol.

    Substitution: The major products depend on the nucleophile used in the reaction.

Mechanism of Action

The mechanism of action of 6-(3,4-Dimethoxyphenyl)-2-methylnicotinaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,4-Dimethoxyphenyl)-2-methylnicotinaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound for research and development.

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)-2-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C15H15NO3/c1-10-12(9-17)4-6-13(16-10)11-5-7-14(18-2)15(8-11)19-3/h4-9H,1-3H3

InChI Key

MOUWOWPHMOZFLL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C2=CC(=C(C=C2)OC)OC)C=O

Origin of Product

United States

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